1-溴-2-甲基-3,4-二硝基苯

描述

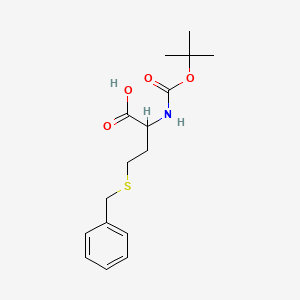

1-Bromo-2-methyl-3,4-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene through a nitration process in water, which results in a high yield and purity of the product .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly described in the provided papers. However, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,4-dinitrobenzene, with the addition of a methyl group at the appropriate stage in the synthesis.

Molecular Structure Analysis

While the molecular structure of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly analyzed in the provided papers, the structure of similar brominated benzene derivatives has been characterized. X-ray structure determinations of these derivatives reveal various Br···Br interactions supported by hydrogen bonds H···Br, as well as Br···π and π···π interactions that contribute to the packing motifs in the crystal structure . These findings can provide insights into the potential molecular structure and intermolecular interactions of 1-Bromo-2-methyl-3,4-dinitrobenzene.

Chemical Reactions Analysis

The reactivity of halogens in substituted dinitrobenzenes has been studied, showing that the order of mobility in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This indicates that the bromine in 1-Bromo-2-methyl-3,4-dinitrobenzene would be quite reactive and could potentially undergo nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows that bromobenzene rings can form weak C–H···π and π–π interactions, which could also be relevant for the physical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene . Additionally, the accidental sensitization case of a schoolboy to 1-Bromo-2,4-dinitrobenzene indicates that this compound can cause intense erythema, edema, and blistering upon skin contact, suggesting that 1-Bromo-2-methyl-3,4-dinitrobenzene may also have similar sensitizing properties .

科学研究应用

化学合成和中间体用途1-溴-2,4-二硝基苯,与1-溴-2-甲基-3,4-二硝基苯密切相关,主要用作合成各种药用和药物制剂、有机染料和有机电致发光材料的中间体。Xuan等人(2010年)描述了一种从溴苯合成这种化合物的方法,产率达到94.8%,产品纯度高于99.0%。目标产品的结构使用红外和核磁共振光谱进行了表征,突显了其在各种化学合成中的潜力(Xuan et al., 2010)。

酶反应和代谢物形成在生化研究中,类似的二硝基苯化合物,如2,4-二硝基苯,已被用于研究酶过程。Tateishi等人(1978年)在大鼠肝脏中发现了一种新型酶,催化了对2,4-二硝基苯等芳香化合物的半胱氨酸共轭物中硫醚键的裂解。这项研究为了解肝脏中药物和其他异物的代谢提供了见解,对理解药物相互作用和解毒过程具有重要意义(Tateishi et al., 1978)。

化学反应和机制化学反应机制的研究通常利用类似1-溴-2-甲基-3,4-二硝基苯的化合物。Gold等人(1980年)研究了类似二硝基苯与硼氢化钠的反应,揭示了氢的亲核芳香取代作用的见解。这项研究阐明了氢化物Meisenheimer加合物作为反应中间体的作用,有助于更深入地理解芳香取代反应(Gold et al., 1980)。

结构分析和材料化学类似1-溴-2-甲基-3,4-二硝基苯的化合物在材料化学和结构分析中也具有价值。Sørensen和Stuhr-Hansen(2009年)合成了1-溴-4-甲基硒苯,一个结构相关的化合物,并进行了晶体学分析以了解其分子结构。这种研究有助于开发具有特定性能的新材料,适用于各种应用(Sørensen & Stuhr-Hansen, 2009)。

有机金属化学和配体合成在有机金属化学中,1-溴-2,4-二硝基苯已被用于合成N-杂环卡宾(NHCs)。Sato等人(2012年)合成了带有2,4-二硝基苯基取代基的NHCs,展示了这种取代基对卡宾碳的σ-给体和π-受体能力的影响。这类研究对设计具有定制性能的金属配合物新配体至关重要(Sato et al., 2012)。

属性

IUPAC Name |

1-bromo-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXHHOXCIPFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579153 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-3,4-dinitrobenzene | |

CAS RN |

290353-57-0 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)